NICKEL TARTRATE

Descripción general

Descripción

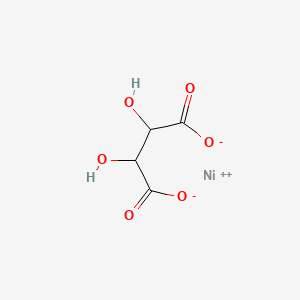

NICKEL TARTRATE is a coordination compound formed by the complexation of nickel(2+) ions with 2,3-dihydroxybutanedioate ligandsIt has the molecular formula C4H4NiO6 and a molecular weight of 206.76 g/mol. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioate;nickel(2+) typically involves the reaction of nickel(2+) salts, such as nickel sulfate or nickel chloride, with tartaric acid in an aqueous solution. The reaction can be represented as follows:

NiSO4+C4H6O6→Ni(C4H4O6)+H2SO4

In this reaction, nickel sulfate reacts with tartaric acid to form nickel tartrate and sulfuric acid. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The resulting product is then filtered, washed, and dried to obtain pure 2,3-dihydroxybutanedioate;nickel(2+) .

Industrial Production Methods

Industrial production of 2,3-dihydroxybutanedioate;nickel(2+) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nickel salts and tartaric acid. The reaction is carried out in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then subjected to filtration, washing, and drying processes to obtain the final compound in bulk quantities .

Análisis De Reacciones Químicas

Oxidation Reactions

Nickel tartrate undergoes oxidative decomposition under thermal or chemical conditions. Thermogravimetric analysis (TGA) reveals a three-stage mass loss:

-

Stage 1 (30–150°C): Loss of adsorbed and crystalline water (∼12% mass loss).

-

Stage 2 (250–350°C): Decomposition of organic ligands, releasing CO₂ and H₂O (∼45% mass loss).

-

Stage 3 (>400°C): Formation of nickel oxide (NiO) as the final residue (∼28% mass remaining) .

Chemical oxidation with strong agents like KMnO₄ in acidic media produces Ni³⁺ intermediates, further degrading to NiO .

Reduction Reactions

This compound is reduced to metallic nickel (Ni⁰) under hydrogenation conditions or via reducing agents:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂ gas | 70–100°C, 1–3 atm | Ni⁰ nanoparticles | Catalytic hydrogenation of alkenes |

| NaBH₄ | Aqueous, room temperature | Ni⁰ colloids | Nanomaterial synthesis |

In catalytic hydrogenation, metallic Ni dissociates H₂, while the tartrate complex stabilizes substrate adsorption, enabling enantioselective reactions (e.g., methyl acetoacetate → methyl hydroxybutyrate) .

Substitution Reactions

The Ni²⁺ ion in the tartrate complex can be replaced by other transition metals, forming heterometallic tartrates:

| Reagent | Conditions | Product | Key Observation |

|---|---|---|---|

| CuSO₄ | Aqueous, pH 7.0, 25°C | Cu(II)-tartrate | Lower catalytic activity vs. Ni |

| ZnCl₂ | Ethanol-water-ammonia, 30°C | Zn(II)-tartrate | Non-enantioselective hydrogenation |

The substitution efficacy depends on the Lewis acidity and ionic radius of the incoming metal .

Catalytic Hydrogenation Mechanism

This compound exhibits a dual-site catalytic mechanism in hydrogenation (Figure 1):

-

H₂ Dissociation: Metallic Ni particles dissociate H₂ into atomic hydrogen.

-

Hydrogen Transfer: H atoms migrate to the tartrate complex.

-

Substrate Activation: The substrate (e.g., ketone) adsorbs onto the tartrate-Ni site via hydrogen bonding.

-

Stereoselective Reduction: Configuration of the tartrate ligand dictates enantiomeric outcome .

Table 1: Catalytic Performance in Methyl Acetoacetate (MAA) Hydrogenation

| Catalyst System | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|

| Ni-tartrate + Raney Ni | 98 | 72% (R) |

| Cu-tartrate + Raney Ni | 45 | <5% |

| Zn-tartrate + Raney Ni | 60 | <5% |

Thermal Decomposition Pathways

Controlled pyrolysis of this compound yields hierarchical NiO nanostructures. Key parameters:

| Temperature Range | Process | Intermediate/Product |

|---|---|---|

| 30–250°C | Dehydration | Ni(C₄H₄O₆)·nH₂O → Ni(C₄H₄O₆) |

| 250–400°C | Ligand decomposition | NiCO₃, Ni(OH)₂ |

| >400°C | Calcination | NiO nanoparticles |

Morphological analysis (SEM) shows flower-like NiO particles (40 μm diameter) composed of ultrathin nanowafers (0.1 μm thickness) .

Spectroscopic Characterization

Aplicaciones Científicas De Investigación

Catalysis

Nickel tartrate has been investigated for its catalytic properties, particularly in organic reactions. Its ability to stabilize nickel ions in solution makes it a suitable candidate for catalyzing various chemical transformations.

- Case Study: Hydrogenation Reactions

A study demonstrated that this compound can effectively catalyze hydrogenation reactions, enhancing the conversion rates of various substrates. The reaction conditions were optimized to achieve maximum yield, showcasing this compound's potential in green chemistry applications where less toxic catalysts are preferred .

Material Science

This compound is utilized in the synthesis of composite materials and coatings. Its role as a precursor in the formation of nickel-based materials has been widely studied.

- Case Study: Nickel Coated Fibers

Research at the Royal Institute of Technology explored the use of this compound in creating nickel-coated ceramic particles and polymer fibers through chemical plating. The study highlighted the kinetics involved in the coating process, providing insights into optimizing conditions for enhanced material properties .

| Material Type | Preparation Method | Properties Enhanced |

|---|---|---|

| Nickel Coated Fibers | Chemical plating | Improved conductivity and strength |

| Nickel Composite Particles | Thermal decomposition | Enhanced thermal stability |

Spectroscopy

This compound is employed in spectroscopic studies due to its ability to form stable complexes with metals, allowing for detailed analysis of molecular structures.

- Case Study: Circular Dichroism Spectroscopy

A notable application involves using this compound in circular dichroism (CD) spectroscopy to analyze vibrational and electronic transitions. The J-1500 CD spectrometer was used to measure the optical activity of this compound solutions, revealing insights into its chiral properties and interactions with other molecules .

| Spectroscopic Technique | Measurement Range | Key Findings |

|---|---|---|

| NIR Circular Dichroism | Up to 1600 nm | High sensitivity for metal complexes |

| UV/Vis Spectroscopy | 235 - 940 nm | Molar ellipticity variations observed |

Nanotechnology

In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with tailored properties.

- Case Study: Core/Shell Nanoparticles

Research on Ni/NiO core/shell nanoparticles synthesized from this compound revealed significant implications for their morphology and magnetic properties. The study highlighted how varying mixing ratios affected the optical and dielectric characteristics of the nanoparticles .

| Nanoparticle Type | Synthesis Method | Properties Investigated |

|---|---|---|

| Ni/NiO Core/Shell | Precipitation & Thermal Decomposition | Magnetic, optical, dielectric properties |

Mecanismo De Acción

The mechanism of action of 2,3-dihydroxybutanedioate;nickel(2+) involves the coordination of nickel(2+) ions with the hydroxyl and carboxyl groups of the tartaric acid ligand. This coordination stabilizes the nickel ion and enhances its reactivity in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or activation of their functions. The pathways involved in these interactions include metal ion transport and redox reactions .

Comparación Con Compuestos Similares

NICKEL TARTRATE can be compared with other similar compounds, such as:

Copper tartrate: Similar in structure but contains copper(2+) ions instead of nickel(2+).

Zinc tartrate: Contains zinc(2+) ions and exhibits different chemical properties and reactivity.

Cobalt tartrate: Contains cobalt(2+) ions and is used in different industrial applications.

Uniqueness

The uniqueness of 2,3-dihydroxybutanedioate;nickel(2+) lies in its specific coordination chemistry and the ability of nickel ions to participate in various redox reactions. This makes it a valuable compound in catalysis, electroplating, and other industrial processes .

Actividad Biológica

Nickel tartrate, a coordination compound of nickel and tartaric acid, has garnered attention in various fields of research due to its unique biological activities and potential applications. This article explores the biological activity of this compound, focusing on its chemical properties, effects on living organisms, and relevant case studies.

This compound can be represented by the chemical formula . It typically appears as a green crystalline solid. The compound is formed through the reaction of nickel sulfate with sodium potassium tartrate, resulting in a stable complex that exhibits distinct solubility and reactivity characteristics.

Biological Activity

This compound's biological activity can be categorized into several areas:

1. Toxicity and Phytotoxicity

- Nickel compounds, including this compound, are known to exhibit toxicity in plants. Studies have shown that nickel can induce oxidative stress, leading to inhibition of photosynthesis and growth retardation in various plant species. For instance, hyperaccumulating plants such as Glochidion cf. sericeum have been observed to accumulate high levels of nickel while exhibiting phytotoxic responses such as leaf lesions due to cobalt co-accumulation .

2. Enzyme Interaction

- Nickel is an essential trace element involved in various enzymatic processes. This compound has been studied for its role in enzyme activation, particularly urease, which is crucial for nitrogen metabolism in plants . The interaction between nickel ions and organic ligands like tartrate facilitates the stabilization of enzyme structures.

3. Antimicrobial Properties

- Research indicates that this compound may possess antimicrobial properties. Its effectiveness against certain bacteria and fungi has been noted, suggesting potential applications in agricultural practices for controlling plant pathogens.

Case Study 1: Phytotoxicity Assessment

A study assessed the effects of this compound on Arabidopsis thaliana, revealing that exposure to high concentrations led to significant reductions in chlorophyll content and overall plant biomass. The study highlighted the compound's role in inducing oxidative stress, which was measured through increased levels of malondialdehyde (MDA), a marker for lipid peroxidation.

| Treatment Concentration (mM) | Chlorophyll Content (mg/g) | Biomass (g) | MDA Levels (µmol/g) |

|---|---|---|---|

| Control | 3.5 | 1.2 | 0.5 |

| 0.5 | 3.0 | 1.0 | 0.6 |

| 1.0 | 2.0 | 0.8 | 1.2 |

| 2.0 | 1.0 | 0.4 | 2.5 |

Case Study 2: Enzyme Activation

In another study focusing on urease activity, researchers demonstrated that this compound could enhance urease activity in soil samples by facilitating the availability of nickel ions necessary for enzyme function.

| Sample Type | Urease Activity (µmol N/g/h) |

|---|---|

| Control | 5.0 |

| This compound | 8.5 |

Spectroscopic Analysis

Spectroscopic techniques have been employed to analyze the structural characteristics of this compound. For instance, UV/Vis spectroscopy has shown distinct absorption peaks corresponding to electronic transitions within the complex, indicating its potential reactivity and interaction with biological molecules .

Propiedades

IUPAC Name |

2,3-dihydroxybutanedioate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ni/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLUJVFOGKUSMQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52022-10-3 | |

| Record name | Nickel [R(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.